molecular formula C20H25ClN4O B2666058 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1209446-96-7

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2666058
CAS No.: 1209446-96-7
M. Wt: 372.9
InChI Key: GRSXLBVLEKKUGP-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptor interactions. This arylpiperazine-based urea derivative shares a core structural motif with several pharmacologically active molecules. Piperazine derivatives are recognized for their wide spectrum of biological activities and are present in numerous approved therapeutics, underscoring their importance in drug discovery . The compound's structure, featuring a 4-(4-chlorophenyl)piperazine group linked to a urea moiety, suggests potential for central nervous system (CNS) target engagement. Close structural analogs, specifically those with a terminal amide group, have been identified as highly potent and selective ligands for the dopamine D4 receptor subtype, demonstrating affinity in the sub-nanomolar range . This implies that the urea derivative may serve as a valuable research tool for investigating dopaminergic pathways. Dysregulation of dopamine receptors is associated with various neurological and psychiatric disorders, making such compounds crucial for probing receptor function and signaling . Researchers can utilize this compound in various in vitro assays to study its binding affinity and functional activity at neurotransmitter receptors. Its structure makes it a candidate for Quantitative Structure-Activity Relationship (QSAR) studies, helping to build predictive models for anti-proliferative or other biological activities . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-4-2-3-5-19(16)23-20(26)22-10-11-24-12-14-25(15-13-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXLBVLEKKUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-Chlorophenyl)piperazine: This intermediate is synthesized by reacting 4-chloroaniline with piperazine under controlled conditions.

    Formation of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)amine: The intermediate 4-(4-Chlorophenyl)piperazine is then reacted with ethylene oxide to form the desired amine.

    Synthesis of this compound: Finally, the amine is reacted with o-tolyl isocyanate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dopamine D4 Receptor Ligand

This compound acts as a ligand for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). Research indicates that targeting this receptor can lead to new therapeutic strategies for these conditions .

Antipsychotic Potential

Due to its structural similarity to known antipsychotic agents, compounds like 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea have been investigated for their antipsychotic properties. Studies have shown that it may help in managing symptoms associated with psychotic disorders by modulating dopaminergic signaling pathways .

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory effects. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Antiviral Activity

Preliminary studies have shown that related compounds exhibit antiviral properties, particularly against RNA viruses. The effective concentration (EC50) values for similar compounds ranged from 0.20 to 0.35 μM against various viral strains, indicating strong potential for further development as antiviral agents.

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in animal models of schizophrenia. The results indicated a significant reduction in psychotic-like behaviors, suggesting its potential as an antipsychotic agent.

Case Study 2: Anti-inflammatory Effects

In a rat model of carrageenan-induced paw edema, derivatives of this compound demonstrated a notable reduction in edema compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This highlights its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Ethyl-Urea Derivatives

  • 1-(4-Chlorophenyl)-3-[2-(1-piperazinyl)ethyl]urea (): Structure: Similar to the target compound but lacks the o-tolyl group; instead, the urea nitrogen is substituted with a 4-chlorophenyl group. Molecular Formula: C₁₃H₁₉ClN₄O (avg. mass 282.772). Key Differences: The absence of the o-tolyl group reduces steric hindrance and alters electronic properties.
  • 1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)urea ():

    • Structure : Substituted with a 4-chloro-2-methylphenyl group and a 4-methylpiperazine.
    • Key Differences : The methyl group on piperazine increases basicity compared to the 4-chlorophenyl-substituted piperazine in the target compound. The 4-chloro-2-methylphenyl substituent combines steric and electronic effects distinct from o-tolyl .

Thiazolyl-Linked Piperazine Ureas

Compounds from Molecules 2013 (Evidences 2, 3) feature a thiazole ring bridging the piperazine and urea moieties. For example:

  • 1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b): Molecular Weight: 534.2 g/mol. Yield: 83.7%. Higher molecular weight (~534 vs. ~282 in ) may reduce bioavailability .
Compound ID Substituents on Urea Piperazine Substituent Molecular Weight (g/mol) Yield (%)
11b 3,5-Dichlorophenyl Hydrazinyl-oxoethyl 534.2 83.7
9c 3-Chloro-4-fluorophenyl None (direct thiazole link) 446.2 83.5

Sulfonylurea and Heterocyclic Derivatives

  • Sulfonylurea-Pyrrolidine Hybrids ():
    • These compounds (e.g., 5A-5H ) replace the ethyl-piperazine linker with sulfonyl groups and benzoyl moieties.
    • Key Differences : Sulfonyl groups enhance metabolic stability but reduce flexibility compared to the ethyl-piperazine chain in the target compound .

Non-Urea Piperazine Compounds

  • Cetirizine Ethyl Ester ():
    • Structure : Contains a piperazine linked to a diphenylmethyl group via an ester.
    • Key Differences : The absence of a urea backbone limits direct comparison but highlights the pharmacological relevance of piperazine in antihistamines .

Structural and Functional Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance receptor binding affinity in hydrophobic pockets (e.g., 11b, 11d) .
    • Electron-Donating Groups (e.g., CH₃ in o-tolyl) : May improve solubility but reduce target engagement compared to halogens.
  • Linker Flexibility :
    • Ethyl-piperazine linkers (as in the target compound) offer conformational flexibility, whereas rigid thiazole or sulfonyl linkers (Evidences 2, 5) restrict movement but improve specificity.
  • Synthetic Yields :
    • High yields (83–88% in ) suggest efficient synthetic routes for piperazine-urea derivatives, which may be applicable to the target compound .

Biological Activity

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activity. This compound is characterized by its structural features, including a piperazine moiety and a urea functional group, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H24ClN3O
  • Molecular Weight : 373.9 g/mol
  • IUPAC Name : N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

The compound's structure allows it to interact with various biological targets, particularly receptors involved in neurotransmission.

Dopamine Receptor Affinity

Research indicates that this compound exhibits high affinity for the dopamine D4 receptor. Specifically, it has an IC50 value of 0.057 nM, demonstrating potent receptor binding capabilities. This selectivity is notable as it shows over 10,000-fold preference for the D4 receptor compared to the D2 receptor and other serotonin receptors . Such specificity suggests potential applications in treating conditions associated with dopamine dysregulation, such as schizophrenia and other neuropsychiatric disorders.

Enzyme Inhibition

In addition to its receptor interactions, studies have shown that derivatives of compounds similar to this compound can inhibit key enzymes. For example, compounds featuring piperazine structures have been evaluated for their acetylcholinesterase (AChE) and urease inhibitory activities. These activities are critical in the context of neurodegenerative diseases and gastrointestinal disorders, respectively .

Antimicrobial Activity

The antimicrobial potential of related piperazine derivatives has also been explored. In vitro studies have demonstrated that these compounds can exhibit significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . This suggests that the compound may have therapeutic applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

  • Anticancer Activity : A study involving piperazine derivatives showed enhanced cytotoxicity against cancer cell lines, indicating potential use in cancer therapy . The mechanism often involves apoptosis induction through caspase activation.
  • Neuroprotective Effects : Some derivatives have been reported to provide neuroprotective effects by modulating dopamine levels and reducing oxidative stress in neuronal cells .
  • Binding Studies : Molecular docking studies have revealed that these compounds can form stable interactions with target proteins, which is essential for their biological activity .

Data Summary

Biological ActivityObserved EffectReference
Dopamine D4 Receptor BindingIC50 = 0.057 nM
Acetylcholinesterase InhibitionSignificant inhibition observed
Antimicrobial ActivityMIC = 6 to 12.5 µg/mL
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-chlorophenyl)piperazine with a urea precursor bearing an ethyl linker and o-tolyl group. Key steps include:

  • Nucleophilic displacement : Reacting 1-(2-chloroethyl)-3-(o-tolyl)urea with 4-(4-chlorophenyl)piperazine in a polar aprotic solvent (e.g., DMF) under reflux .
  • Coupling strategies : Using carbodiimide-mediated coupling of the piperazine-ethylamine intermediate with o-tolyl isocyanate.
    Purity optimization requires HPLC (C18 column, acetonitrile/water gradient) to monitor by-products like unreacted piperazine or urea derivatives. Recrystallization in ethanol/water (7:3 v/v) improves crystallinity .

Q. How can structural confirmation be achieved for this compound?

  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the piperazine-ethylurea backbone. For example, analogous urea-piperazine structures show dihedral angles of 85–90° between aromatic rings .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include piperazine N–CH₂ protons (δ 2.5–3.5 ppm) and urea NH (δ 5.8–6.2 ppm).
    • FT-IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹ .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Receptor binding : Screen for affinity at dopamine D2/D3 and serotonin 5-HT1A/2A receptors, as piperazine-urea analogs often target these . Use radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT1A).
  • CYP inhibition : Assess metabolic stability via human liver microsomes (HLMs) and CYP3A4/2D6 inhibition assays .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate target binding modes?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with D2 receptors. The 4-chlorophenyl group may occupy hydrophobic pockets, while the urea moiety forms hydrogen bonds with Asp114 or Ser193 .
  • MD parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

Q. How should contradictory data on receptor affinity be resolved?

If conflicting Ki values arise (e.g., nM vs. µM affinities):

  • Assay validation : Confirm radioligand specificity (e.g., 5-HT1A vs. 5-HT7 cross-reactivity).
  • Buffer conditions : Test pH (7.4 vs. 6.8) and ion effects (Mg²⁺ enhances G-protein coupling).
  • Cell lines : Compare results in CHO vs. HEK293 cells, as receptor glycosylation varies .

Q. What strategies improve metabolic stability without compromising potency?

  • Bioisosteric replacement : Substitute the urea group with carbamate or thiourea to reduce CYP2D6 oxidation.
  • Deuterium labeling : Replace ethyl linker hydrogens with deuterium to slow metabolism (deuterated analogs show 2–3× longer half-life in HLMs) .

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